4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide

Catalog No.
S3102339
CAS No.
1286713-11-8
M.F
C17H16N4OS
M. Wt
324.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiaz...

CAS Number

1286713-11-8

Product Name

4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide

IUPAC Name

4-amino-3-(4-methylphenyl)-N-(pyridin-4-ylmethyl)-1,2-thiazole-5-carboxamide

Molecular Formula

C17H16N4OS

Molecular Weight

324.4

InChI

InChI=1S/C17H16N4OS/c1-11-2-4-13(5-3-11)15-14(18)16(23-21-15)17(22)20-10-12-6-8-19-9-7-12/h2-9H,10,18H2,1H3,(H,20,22)

InChI Key

DBCFZBNHYPRFEA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCC3=CC=NC=C3

solubility

not available

4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide, commonly referred to as 4-PyMTA, is a compound belonging to the isothiazole family. The isothiazole structure consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound has garnered attention due to its potential therapeutic applications, particularly in areas such as cancer treatment and drug design. Its molecular formula is C17H16N4OSC_{17}H_{16}N_{4}OS with a molecular weight of approximately 324.4 g/mol. Physically, it appears as a yellow solid with a melting point ranging from 208 to 209 °C and is soluble in organic solvents like dimethyl sulfoxide but insoluble in water.

The chemical reactivity of 4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide can be attributed to the functional groups present in its structure. The amine group can participate in nucleophilic substitutions, while the carboxamide can undergo hydrolysis under acidic or basic conditions. The isothiazole ring itself can be involved in various electrophilic aromatic substitutions due to its electron-rich nature.

4-PyMTA exhibits a range of biological activities. It has been studied for its anti-tumor, anti-inflammatory, and anti-microbial properties. Research indicates that this compound can inhibit the growth of several cancer cell lines, including those associated with breast, lung, and colon cancers. The proposed mechanisms include inducing apoptosis, inhibiting cell cycle progression, and suppressing oncogenic signaling pathways. Additionally, its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and chemokines production . Furthermore, it has shown activity against various bacterial and fungal strains, indicating potential utility as an antimicrobial agent.

The synthesis of 4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide typically involves several steps:

  • Formation of 2-(p-tolyl)pyridine-4-carboxylic acid: This is achieved by reacting 2-cyanopyridine with p-tolylmagnesium bromide.
  • Conversion to Acid Chloride: The resulting acid is treated with thionyl chloride to form the corresponding acid chloride.
  • Final Reaction: The acid chloride is then reacted with a thioamide derivative to yield the final product, 4-PyMTA.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the structure of the synthesized compound.

The potential applications of 4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide are diverse:

  • Pharmaceutical Development: Due to its anti-cancer properties, it may be developed into therapeutic agents targeting specific cancer types.
  • Anti-inflammatory Agents: Its ability to inhibit inflammatory pathways suggests potential use in treating inflammatory diseases.
  • Antimicrobial Agents: Its efficacy against bacterial and fungal strains positions it as a candidate for developing new antimicrobial drugs .

Interaction studies involving 4-PyMTA reveal its potential as a multi-target agent. It has been noted for its interactions with various biological pathways related to cancer progression and inflammation. For instance, it may interact with proteins involved in cell cycle regulation and apoptosis, contributing to its observed anti-cancer effects. Additionally, studies have shown that it can inhibit specific enzymes linked to inflammatory responses .

Several compounds share structural similarities with 4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide. Below is a comparison highlighting their uniqueness:

The uniqueness of 4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide lies in its specific combination of functional groups that contribute to its distinct biological activities and therapeutic potential.

XLogP3

2.9

Dates

Last modified: 08-18-2023

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